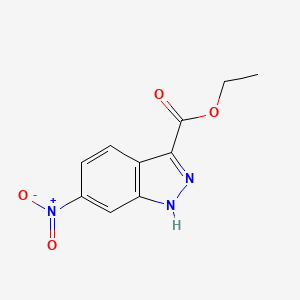
Ethyl 6-nitro-1H-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-nitro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of a nitro group at the 6th position and an ethyl ester group at the 3rd position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method starts with the nitration of 1H-indazole-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Ethyl 6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid.
科学研究应用
Ethyl 6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 6-nitro-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory effects .
相似化合物的比较
Ethyl 6-nitro-1H-indazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1H-indazole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-indazole-3-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
Ethyl 6-amino-1H-indazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities
This compound is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C10H9N3O4 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
ethyl 6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-4-3-6(13(15)16)5-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI 键 |
MNWCFTNPNNDPHS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
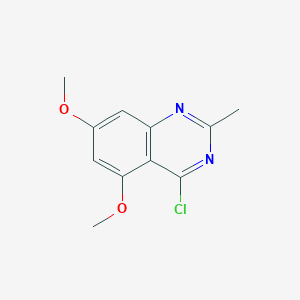
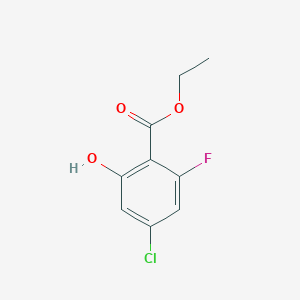
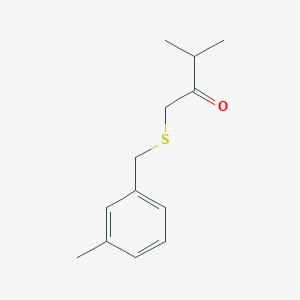
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
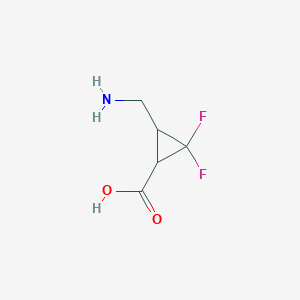
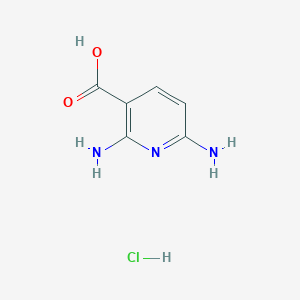
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
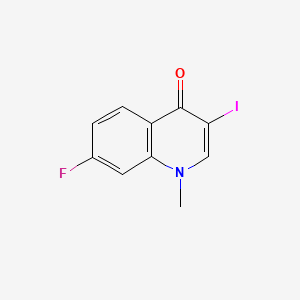
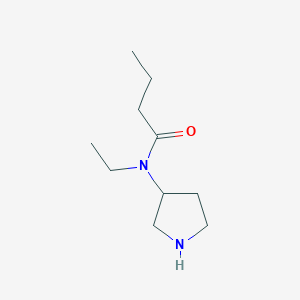

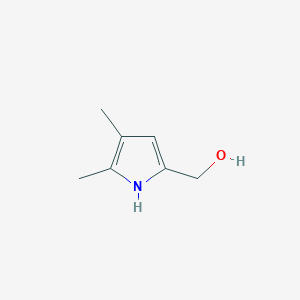
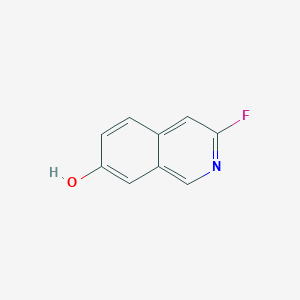
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
